

# Comprehensive Technical Guide: Guajaverin - A Bioactive Plant Flavonoid with Therapeutic Potential

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## Compound Focus: Guajaverin

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## Introduction to Guajaverin

**Guajaverin** (Quercetin-3-O- $\alpha$ -L-arabinopyranoside) is a naturally occurring **flavonol glycoside** consisting of the flavonol quercetin and the sugar arabinose. This **polyphenolic compound** has attracted significant scientific interest due to its diverse biological activities and potential therapeutic applications. **Guajaverin** is primarily isolated from the leaves and fruits of *Psidium guajava* L. (guava), a plant widely used in traditional medicine across tropical and subtropical regions [1] [2] [3].

The compound belongs to the flavonoid class of secondary metabolites, which are known for their **antioxidant properties** and roles in plant defense mechanisms. With a molecular formula of  $C_{20}H_{18}O_{11}$  and a molecular weight of 434.35 g/mol, **guajaverin** exhibits **specific structural features** that contribute to its biological activity, including multiple phenolic hydroxyl groups that enable free radical scavenging and metal chelation [2] [4]. The compound's **glycosidic linkage** at the 3-position of the quercetin aglycone enhances its solubility and bioavailability compared to some other flavonoid compounds.

## Chemical Properties and Structural Characteristics

**Guaijaverin** possesses well-defined physicochemical properties that influence its biological behavior and extraction potential. The compound appears as a **light yellow to yellow solid powder** with a density of  $1.9\pm 0.1$  g/cm<sup>3</sup> and a high boiling point of  $828.1\pm 65.0^\circ\text{C}$  at 760 mmHg. Its **flash point** of  $296.3\pm 27.8^\circ\text{C}$  indicates relatively good thermal stability under standard conditions [2].

The **structural elucidation** of **guaijaverin** reveals a quercetin aglycone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) linked to an  $\alpha$ -L-arabinopyranose moiety via a glycosidic bond at the 3-position. This molecular arrangement includes **multiple hydroxyl groups** (7 hydrogen bond donors and 11 hydrogen bond acceptors) that contribute to its solubility characteristics and biological interactions. The compound has a partition coefficient (LogP) of 1.68, suggesting moderate lipophilicity, and a **rotatable bond count** of 3, indicating some molecular flexibility [2] [4].

**Guaijaverin** is **soluble in DMSO** (approximately 100 mg/mL or 230.23 mM) and can be formulated for experimental studies using co-solvents such as PEG300, Tween-80, and saline solutions. The compound requires **protection from light** during storage and handling, with recommended storage at  $4^\circ\text{C}$  in powder form to maintain stability [2].

## Quantitative Bioactivity Data

The biological activities of **guaijaverin** have been quantitatively assessed through various *in vitro* and *in vivo* studies, revealing potent effects against several therapeutic targets. The following table summarizes the key quantitative bioactivity data for **guaijaverin**:

Table 1: Quantitative Bioactivity Profile of **Guaijaverin**

Biological Activity	Quantitative Measure	Experimental System	Reference
Urease Inhibition	IC <sub>50</sub> = 120 $\mu\text{M}$	Enzyme assay	[4]
Anti-*Streptococcus mutans*	MIC = 2-4 mg/mL	Bacterial growth inhibition (MTCC 1943 & CLSM 001 strains)	[2] [4]
Pancreatic Lipase Inhibition	IC <sub>50</sub> = ~30 $\mu\text{g/mL}$ , >90% inhibition at high	<i>In vitro</i> enzyme assay and <i>in vivo</i> rat model	[5]

Biological Activity	Quantitative Measure	Experimental System	Reference
	concentrations		
Cytotoxicity	IC <sub>50</sub> > 10 µg/mL (A549, HeLa, SGC-7901 cells)	MTT assay	[4]
Serum Albumin Binding	K <sub>sv</sub> = 10 <sup>4</sup> M <sup>-1</sup> (static quenching)	Fluorescence spectroscopy with HSA	[6] [3]

**Guaijaverin** exhibits **dose-dependent effects** across multiple biological systems, with particularly notable activity against enzymatic targets involved in metabolic disorders and infectious diseases. The compound's **urease inhibitory activity** (IC<sub>50</sub> = 120 µM) suggests potential applications against urease-positive pathogens, while its **anti-*Streptococcus mutans* effects** (MIC = 2-4 mg/mL) support its traditional use in oral health [4]. Recent investigations have highlighted **guaijaverin's potent pancreatic lipase inhibition** (>90% at high concentrations), indicating possible applications in obesity management through reduced triglyceride absorption [5].

## Experimental Protocols

### Extraction and Isolation Methodology

The extraction and purification of **guaijaverin** from plant materials involves multiple chromatographic steps optimized for recovery efficiency and purity:

- **Plant Material Preparation:** Dry and pulverize guava leaves (*Psidium guajava* L.) to a fine powder (100 g) to increase surface area for extraction [1] [7].
- **Solvent Extraction:** Use 50% hydroethanolic solution (1.5 L) as extraction solvent, as it demonstrates superior efficiency for phenolic compounds compared to pure solvents. Macerate the plant material for 4 days at room temperature with occasional agitation [7].
- **Filtration and Concentration:** Filter the extract through Whatman filter paper No. 4 and concentrate the filtrate using rotary evaporation at 50°C. Lyophilize the resulting concentrate to obtain a dry powder [1].
- **HSCCC Separation:** Employ High-Speed Counter-Current Chromatography (HSCCC) with the solvent system n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v). Use the upper phase

as stationary phase and the lower phase as mobile phase. The partition coefficient (K) for **guajaverin** in this system is approximately 1.28 [1].

- **Final Purification:** For complete separation of **guajaverin** from similar flavonoids (such as hyperoside and isoquercitrin), use semi-preparative HPLC with a C18 column and isocratic elution with methanol-water (30:70, v/v) at a flow rate of 2 mL/min [1].

This protocol typically yields **guajaverin** with **purity exceeding 95%**, as verified by analytical HPLC [1].

The extraction process can be enhanced using **ultrasound-assisted extraction**, which reduces processing time and improves yield [8].

## Fluorescence Quenching Binding Studies

The interaction between **guajaverin** and human serum albumin (HSA) can be characterized using fluorescence spectroscopy to understand its binding mechanism and pharmacokinetic properties:

- **Solution Preparation:** Prepare HSA solution ( $5.0 \times 10^{-6}$  M) in phosphate buffer ( $5.0 \times 10^{-2}$  M, pH 7.0) containing NaCl (0.15 M). Dissolve **guajaverin** in DMSO and dilute with the same buffer (final DMSO concentration <1%) [6] [3].
- **Fluorescence Measurements:** Record fluorescence spectra at temperatures 298, 303, and 308 K using an excitation wavelength of 280 nm and emission range of 300-450 nm. Use a 1 cm path length quartz cell [3].
- **Data Analysis:** Calculate Stern-Volmer constants ( $K_{sv}$ ) using the equation:  $F_0/F = 1 + K_{sv}[Q]$ , where  $F_0$  and  $F$  are fluorescence intensities in absence and presence of quencher (**guajaverin**), and  $[Q]$  is quencher concentration. Determine binding constants ( $K_a$ ) and number of binding sites ( $n$ ) using the modified Stern-Volmer equation [6].
- **Thermodynamic Parameters:** Calculate enthalpy change ( $\Delta H$ ), entropy change ( $\Delta S$ ), and Gibbs free energy change ( $\Delta G$ ) from temperature-dependent binding studies to characterize the binding forces [3].

This protocol typically reveals that **guajaverin binds to site I of HSA** (subdomain IIA) near Trp214 residue through **static quenching mechanism**, with binding driven by balanced enthalpic and entropic forces [6] [3].

## Analytical Characterization Techniques

### Structural Elucidation Methods

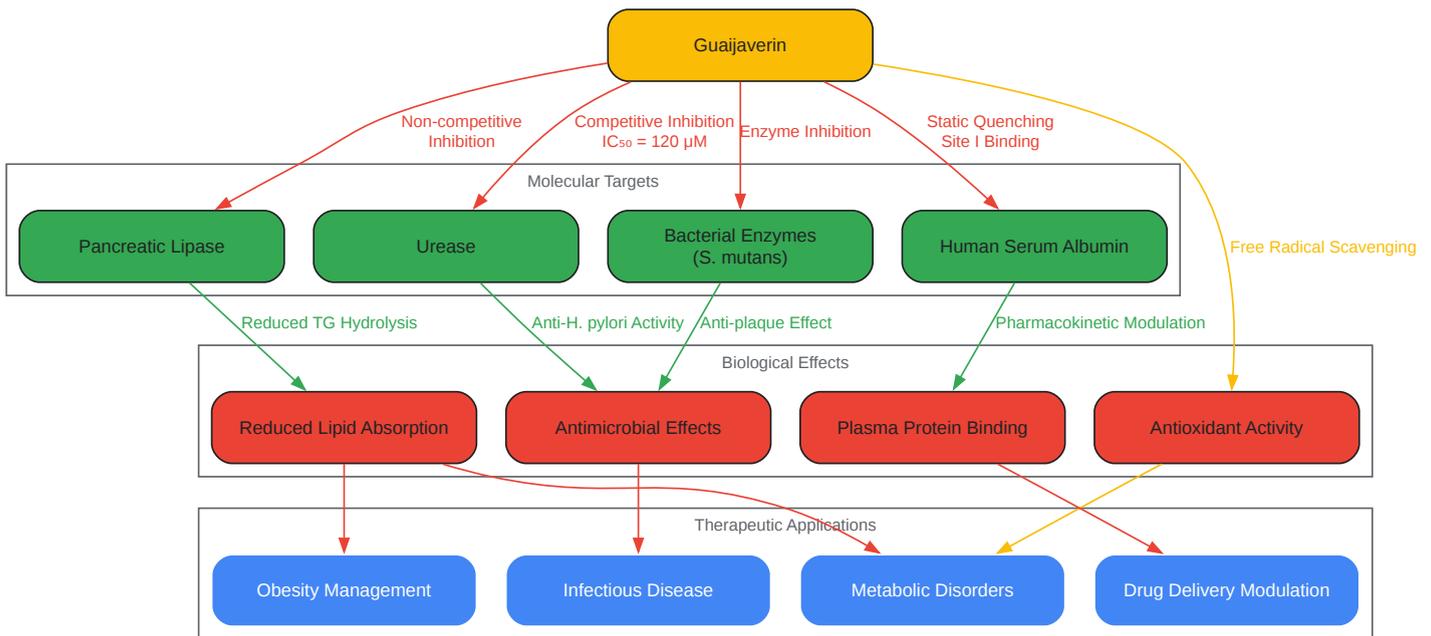
Comprehensive structural characterization of **guaijaverin** requires a multi-technique approach to confirm identity and purity:

- **NMR Spectroscopy:** Perform  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis in DMSO- $d_6$ . Key  $^1\text{H}$  NMR signals include aromatic protons between  $\delta$  6.0-8.0 ppm, anomeric proton of arabinose at approximately  $\delta$  5.5 ppm (d,  $J=7.5$  Hz), and sugar protons between  $\delta$  3.0-4.0 ppm.  $^{13}\text{C}$  NMR shows characteristic signals for carbonyl carbon at  $\delta$  175-180 ppm, aromatic carbons between  $\delta$  100-165 ppm, and anomeric carbon at approximately  $\delta$  100-105 ppm [8].
- **Mass Spectrometry:** Use ESI-MS in negative ion mode, with **guaijaverin** showing  $[\text{M}-\text{H}]^-$  peak at  $m/z$  433. MS/MS fragmentation produces characteristic fragments at  $m/z$  301 ( $[\text{M}-\text{H}-132]^-$ , corresponding to quercetin aglycone) and  $m/z$  151 [1] [2].
- **Fourier-Transform Infrared Spectroscopy (FTIR):** Key absorption bands include OH stretching ( $3200-3500\text{ cm}^{-1}$ ), carbonyl stretching ( $1650-1660\text{ cm}^{-1}$ ), aromatic C=C ( $1580-1600\text{ cm}^{-1}$ ), and C-O-C glycosidic linkage ( $1070-1100\text{ cm}^{-1}$ ) [8].
- **High-Performance Liquid Chromatography (HPLC):** Use reverse-phase C18 column with mobile phase methanol-water (30:70, v/v) containing 0.1% formic acid, flow rate 1.0 mL/min, and detection at 254-370 nm. Retention time for **guaijaverin** is typically 15-20 minutes under these conditions [1] [8].

These analytical techniques provide **complementary structural information** that collectively confirms the identity and purity of isolated **guaijaverin**, with HPLC establishing purity typically >95% for biological testing [1] [8].

## Molecular Mechanisms and Signaling Pathways

**Guaijaverin** exerts its biological effects through multiple molecular mechanisms, with recent studies elucidating its interactions with specific protein targets and cellular pathways. The following diagram illustrates the primary molecular targets and proposed mechanisms of action for **guaijaverin**:



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Figure 1: Molecular Targets and Mechanisms of Action of **Guaijaverin**

## Pancreatic Lipase Inhibition Mechanism

**Guaijaverin** exhibits **potent anti-obesity potential** through its inhibition of pancreatic lipase, a key enzyme in dietary fat absorption. Detailed mechanistic studies reveal that **guaijaverin** acts through **non-competitive inhibition**, forming a complex with the enzyme that reduces its catalytic efficiency without competing with the substrate at the active site. Fluorescence quenching studies indicate **static quenching** of pancreatic lipase by **guaijaverin**, suggesting the formation of a stable complex that alters the enzyme's microenvironment and spatial conformation [5].

**Molecular docking simulations** demonstrate that **guajaverin** binds to pancreatic lipase with a minimum binding energy of -6.96 kcal/mol, interacting with key residues in the enzyme's active site region. These interactions involve **hydrogen bonding** with polar residues and  **$\pi$ - $\pi$  stacking** with aromatic residues, stabilizing the enzyme-inhibitor complex. *In vivo* studies using oral lipid tolerance tests in rats confirm that **guajaverin** effectively **reduces triglyceride uptake** by inhibiting pancreatic lipase activity in the gastrointestinal tract, supporting its potential as a natural anti-obesity agent [5].

## Protein Binding and Pharmacokinetic Implications

The interaction between **guajaverin** and human serum albumin (HSA) plays a crucial role in determining its **pharmacokinetic profile** and *in vivo* distribution. Biophysical studies using fluorescence spectroscopy and computational approaches demonstrate that **guajaverin** binds specifically to **site I (subdomain IIA)** of HSA, located in close proximity to the Trp214 residue. This binding occurs through a **static quenching mechanism**, with thermodynamic parameters indicating the involvement of both hydrophobic interactions and hydrogen bonding in complex stabilization [6] [3].

The binding constant ( $K_a$ ) for the **guajaverin**-HSA interaction is approximately  $10^4 \text{ M}^{-1}$ , suggesting moderate binding affinity that allows for a balance between plasma circulation and tissue distribution. This interaction may influence **guajaverin's biological half-life, metabolic clearance**, and potential **drug-drug interactions** when co-administered with other HSA-bound compounds. Understanding these binding characteristics is essential for predicting **guajaverin's in vivo** behavior and optimizing its therapeutic application [6] [3].

## Research Applications and Future Directions

### Potential Therapeutic Applications

Based on its diverse biological activities, **guajaverin** shows promise for several therapeutic applications:

- **Metabolic Disorder Management:** **Guajaverin's potent pancreatic lipase inhibition** (>90% at high concentrations) supports its development as a natural anti-obesity agent. Unlike prescription lipase inhibitors like orlistat, **guajaverin** may offer a favorable side effect profile while effectively reducing dietary fat absorption [5].

- **Antimicrobial Applications:** The compound's activity against *Streptococcus mutans* (MIC 2-4 mg/mL) and urease-producing pathogens suggests potential in **oral healthcare** and **gastrointestinal infection** management. **Guajaverin**'s anti-biofilm properties may enhance its efficacy against dental plaque-forming bacteria [2] [4].
- **Antioxidant Therapy:** As a flavonol glycoside, **guajaverin** demonstrates significant free radical scavenging capacity, supporting its potential use in **oxidative stress-related conditions** including metabolic syndrome, inflammatory disorders, and age-related degenerative diseases [7] [3].
- **Drug Delivery Optimization:** The specific binding interaction between **guajaverin** and HSA could be exploited for **drug delivery applications**, potentially enhancing the solubility, stability, and pharmacokinetic profiles of co-administered therapeutic agents [6] [3].

## Current Research Gaps and Future Perspectives

Despite promising bioactivities, several aspects of **guajaverin** research require further investigation:

- **Comprehensive Toxicity Profiling:** Systematic *in vivo* toxicity studies are needed to establish safe dosage ranges and identify potential adverse effects following chronic administration [8] [5].
- **Structure-Activity Relationships:** Methodical modification of **guajaverin**'s chemical structure could enhance potency and bioavailability while reducing potential toxicity [1] [4].
- **Clinical Efficacy Trials:** Well-designed human clinical trials are essential to validate **guajaverin**'s therapeutic potential in metabolic diseases, infectious disorders, and other indicated conditions [5].
- **Formulation Development:** Advanced delivery systems including nanoparticles, liposomes, or cyclodextrin complexes could address **guajaverin**'s solubility limitations and enhance its therapeutic efficacy [2] [4].
- **Synergistic Combinations:** Investigation of **guajaverin** in combination with other bioactive compounds may reveal enhanced therapeutic effects through synergistic interactions [7] [8].

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